Prezatide copper

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

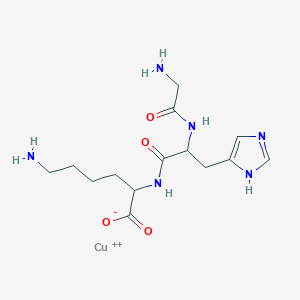

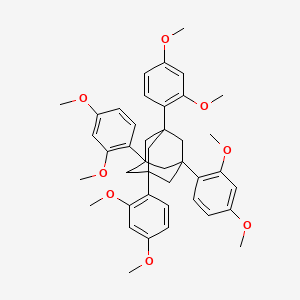

Copper peptide, also known as GHK-Cu, GHK copper, CG-copper peptide, or [N2-(N-Glycyl-L-histidyl)-L-lysinato(2-)]copper, is a naturally occurring copper complex of the tripeptide glycyl-L-histidyl-L-lysine. This compound was first isolated from human plasma and is also found in saliva and urine. Copper peptide has gained significant attention due to its potential benefits in skin regeneration, wound healing, and anti-aging applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper peptide can be synthesized through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. In SPPS, the tripeptide glycyl-L-histidyl-L-lysine is synthesized on a solid support, followed by the addition of copper ions to form the copper complex. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of copper peptide involves large-scale synthesis using automated peptide synthesizers. The process includes the synthesis of the tripeptide, purification, and complexation with copper ions. The final product is then subjected to quality control measures to ensure purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Copper peptide undergoes various chemical reactions, including oxidation, reduction, and substitution. The copper ion in the complex can participate in redox reactions, while the peptide moiety can undergo substitution reactions with other amino acids or peptides .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of copper peptide include coupling reagents (e.g., HBTU, DIC), protecting groups (e.g., Fmoc, Boc), and copper salts (e.g., copper sulfate, copper chloride). The reactions are typically carried out under mild conditions to prevent degradation of the peptide .

Major Products

The major products formed from the reactions of copper peptide include various copper complexes with different peptides and amino acids. These products can have different biological activities and applications .

Scientific Research Applications

Mechanism of Action

Copper peptide exerts its effects through several mechanisms:

Collagen Production: Copper peptide stimulates the synthesis of collagen, glycosaminoglycans, and other extracellular matrix components, leading to improved skin firmness and elasticity.

Antioxidant Activity: Copper peptide has antioxidant properties, protecting cells from oxidative stress and free radical damage.

Gene Expression: Copper peptide modulates the expression of various genes involved in cell growth, differentiation, and repair.

Comparison with Similar Compounds

Copper peptide is unique compared to other similar compounds due to its strong affinity for copper ions and its wide range of biological activities. Similar compounds include:

Copper Tripeptide-1: Another copper complex with similar properties but different peptide sequences.

Copper Glycyl-Histidyl-Lysine: A variant of copper peptide with slight modifications in the peptide sequence.

Copper Acetyl-Tetrapeptide-3: A copper complex with a different peptide sequence, used in hair growth and anti-aging applications.

Copper peptide stands out due to its well-documented effects on skin regeneration, wound healing, and anti-aging, making it a valuable compound in both scientific research and industrial applications .

Properties

IUPAC Name |

copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O4.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);/q;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWIFMYRRCMYMN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23CuN6O4+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-6-chlorospiro[1H-indole-3,3'-pyrrolidine]-2-one](/img/structure/B8217830.png)

![3-bromo-5-nitro-1-[(2S)-oxan-2-yl]indazole](/img/structure/B8217831.png)

![N-[5-[(1S)-1-hydroxyethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B8217834.png)

![[(2R)-2-methyloxetan-2-yl]methanol](/img/structure/B8217855.png)

![ethyl 7-hydroxy-1-[(2S)-oxan-2-yl]indazole-5-carboxylate](/img/structure/B8217863.png)

![tert-butyl-[(3R,4S)-3-methoxypiperidin-4-yl]carbamic acid;oxalic acid](/img/structure/B8217868.png)

![tert-butyl (3S)-3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8217870.png)

![3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B8217884.png)

![4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B8217915.png)

![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B8217919.png)